molecular formula C7H14N2O B035558 (1R,2R)-2-aminocyclohexane-1-carboxamide CAS No. 110901-40-1

(1R,2R)-2-aminocyclohexane-1-carboxamide

Cat. No.: B035558
CAS No.: 110901-40-1
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-2-Aminocyclohexanecarboxamide is a chiral compound with significant interest in various scientific fields. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring. The compound’s unique stereochemistry, with both substituents in the (1R,2R) configuration, makes it a valuable subject for research in stereochemistry and its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-Aminocyclohexanecarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxamide groups.

    Carboxylation: The carboxamide group is introduced through a carboxylation reaction, where the intermediate product reacts with a carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of rac-(1R,2R)-2-Aminocyclohexanecarboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

rac-(1R,2R)-2-Aminocyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-Aminocyclohexanecarboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects or other outcomes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
  • rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
  • rac-(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine

Uniqueness

rac-(1R,2R)-2-Aminocyclohexanecarboxamide stands out due to its specific stereochemistry and the presence of both amino and carboxamide groups. This combination of features makes it particularly useful in stereochemical studies and applications requiring precise molecular interactions.

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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